Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

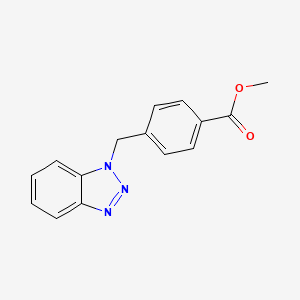

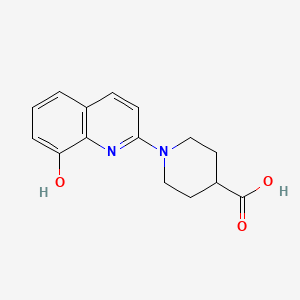

Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate is a quinolone-based compound . Quinolone derivatives are known for their antibacterial, antiparasitic, antiviral, anticancer, and immunosuppressant activities . They can also be used in the treatment of obesity, diabetes, and neurodegenerative diseases .

Synthesis Analysis

The compound can be obtained via two synthetic routes. The most suitable way, according to investigations, is by the reaction of ethyl 2-bromoacetate with sodium tosylsulfinat in dry DMF .Molecular Structure Analysis

The compound was crystallized from methanol into the monoclinic P2 1 /n space group with a single molecule in the asymmetric unit . Hirshfeld surface analysis was performed to define the hydrogen bonds and analysis of the two-dimensional fingerprint plots was used to distinguish the different types of interactions . Two very weak non-classical C—H O hydrogen bonds were found and the contributions of short contacts to the Hirshfeld surface were determined .Chemical Reactions Analysis

Molecules form an isotropic network of intermolecular interactions according to an analysis of the pairwise interaction energies .Scientific Research Applications

Synthetic Applications :

- Ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate, a related compound, was used in the synthesis of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, demonstrating the utility of such compounds in creating complex heterocyclic structures (Paronikyan et al., 2016).

Antibacterial Activity :

- Structure-activity relationship studies in antibacterial monosubstituted 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids led to the synthesis of 6,7,8-polysubstituted compounds, indicating the potential of such compounds in developing new antibacterial agents (Koga et al., 1980).

Pharmacological Applications :

- Asymmetric syntheses of heteroyohimbine, yohimbine, and related alkaloids were reported using the piperidine derivative ethyl (–)-(3-acetyl-1-benzylpiperidin-4-yl)acetate, showing the role of such compounds in the synthesis of important pharmacological agents (Hirai et al., 1992).

Chemical Properties and Synthesis :

- A study on the synthesis and characterization of new piperidine substituted benzothiazole derivatives, including ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate, demonstrated the versatility of such compounds in creating molecules with potential biological activities (Shafi et al., 2021).

Potential in Developing Novel Compounds :

- The synthesis of N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates and their evaluation for antibacterial activity illustrates the potential of these compounds in the discovery of new antibacterial agents (Sharma & Jain, 2008).

Mechanism of Action

Target of Action

The primary targets of Ethyl 1-(6-ethyl-3-tosylquinolin-4-yl)piperidine-3-carboxylate are bacterial macromolecules such as Staphylococcus aureus DNA Gyrase , Mycobacterium tuberculosis topoisomerase II , and Streptococcus pneumoniae topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, making them attractive targets for antibacterial agents .

Mode of Action

The compound interacts with these targets by docking into their active centers . This interaction inhibits the function of these enzymes, thereby disrupting the DNA replication process of the bacteria . The affinity of the compound towards these targets exceeds that of the reference antibiotics of the fluoroquinolone group .

Biochemical Pathways

The inhibition of these enzymes disrupts the bacterial DNA replication process, leading to the death of the bacteria . This makes this compound a potential antibacterial agent .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth due to the disruption of their DNA replication process . This could potentially lead to the death of the bacteria, making the compound a potential candidate for the development of new antibacterial agents .

properties

IUPAC Name |

ethyl 1-[6-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O4S/c1-4-19-10-13-23-22(15-19)25(28-14-6-7-20(17-28)26(29)32-5-2)24(16-27-23)33(30,31)21-11-8-18(3)9-12-21/h8-13,15-16,20H,4-7,14,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDETVYKWAUSUNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCC(C4)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2408694.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)benzamide](/img/structure/B2408695.png)

![3-[4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]benzonitrile](/img/structure/B2408702.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2408703.png)

![Ethyl 6-benzyl-2-(2,5-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2408707.png)